![molecular formula C7H6BrN3 B2807949 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427852-21-8](/img/structure/B2807949.png)

3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

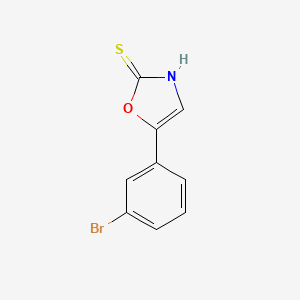

“3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines, including “this compound”, often involves multicomponent reactions . These reactions significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products . A classic example of multicomponent reactions employed for the preparation of this heterocyclic system is the Biginelli-like reaction .Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using various spectroscopic techniques . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 21/c .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using various spectroscopic techniques . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .Scientific Research Applications

Synthesis and Structural Analysis

Triazolopyridines, including 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been synthesized and characterized through various methods. El-Kurdi et al. (2021) detailed an efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization. This study highlights the compound's potential as a scaffold for developing pharmaceutical agents due to its structural uniqueness and biological activity relevance (El-Kurdi et al., 2021).

Chemical Transformations and Derivatives

The reactivity of triazolopyridine derivatives allows for the construction of various novel heterocyclic compounds. For instance, Potikha, Turelik, and Kovtunenko (2012) obtained alkyl derivatives of 1H-imidazo[1,2-a]pyridin-4-ium and related structures from bromomethylhept-4-en-3-one derivatives, showcasing the versatility of triazolopyridines in organic synthesis (Potikha, Turelik, & Kovtunenko, 2012).

Future Directions

The future directions for “3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that they may interact with their targets to disrupt cell cycle progression .

Biochemical Pathways

Given the potential cdk2 inhibitory activity, it can be inferred that this compound may affect pathways related to cell cycle regulation .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting that they may induce cell death or inhibit cell proliferation .

Properties

IUPAC Name |

3-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFDZNMYPPKIMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NN=C(N12)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427852-21-8 |

Source

|

| Record name | 3-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)

![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)